molecular formula C22H16FN7 B1295996 Etriciguat CAS No. 402595-29-3

Etriciguat

Katalognummer: B1295996
CAS-Nummer: 402595-29-3
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: VAIBMQLMFYXTLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Etriciguat umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Der Syntheseweg umfasst typischerweise die Bildung eines Pyrazolo[3,4-b]pyridin-Kerns, gefolgt von der Einführung einer Fluorbenzyl- und einer Pyridinylgruppe. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylformamid und Katalysatoren wie Palladium auf Kohlenstoff. Industrielle Produktionsverfahren können großtechnische Reaktionen in kontrollierten Umgebungen umfassen, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Etriciguat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann in Gegenwart starker Oxidationsmittel oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und Halogenierungsmittel für die Substitution.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die lösliche Guanylatcyclase (sGC) stimuliert, ein Enzym, das die Umwandlung von Guanosintriphosphat (GTP) in cyclisches Guanosinmonophosphat (cGMP) katalysiert. Dieser Anstieg des cGMP-Spiegels führt zur Relaxation der glatten Gefäßmuskulatur und Vasodilatation, was bei der Behandlung von Erkrankungen wie pulmonaler Hypertonie von Vorteil ist. Die molekularen Ziele umfassen sGC und die nachgeschalteten Signalwege, die cGMP beinhalten .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Etriciguat functions by enhancing the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate signaling pathway. This mechanism is crucial in mitigating endothelial dysfunction, reducing oxidative stress, and improving vascular tone in patients with heart failure. By increasing intracellular cyclic guanosine monophosphate levels, this compound promotes vasodilation and improves cardiac output, making it a promising candidate for heart failure management.

Heart Failure with Reduced Ejection Fraction (HFrEF)

This compound has shown significant promise in patients with HFrEF. Clinical trials such as the VICTORIA trial have demonstrated that this compound can reduce the risk of cardiovascular death or hospitalization due to heart failure. In this phase 3 randomized controlled trial involving over 6,000 participants, those receiving this compound experienced a lower incidence of primary outcome events compared to the placebo group (hazard ratio: 0.90) .

Heart Failure with Preserved Ejection Fraction (HFpEF)

The application of this compound in HFpEF is still under investigation. While some studies indicate potential benefits in improving quality of life and health status for patients with preserved ejection fraction, the evidence remains limited and calls for further research to establish definitive outcomes .

Summary of Clinical Trials

A summary of key clinical trials evaluating the efficacy of this compound is presented below:

Trial Name Design Participants Outcome Measures Results
VICTORIAPhase 3, randomized, placebo-controlled6,000Cardiovascular death or hospitalization for heart failureHazard ratio of 0.90; significant reduction in primary outcome events
SOCRATES-REDUCEDPhase 2, dose-finding456Change in NT-proBNP levelsNo significant difference; exploratory analysis suggested dose-response relationship
VITALITYPhase 3789Composite cardiovascular outcomesResults pending; aims to evaluate long-term efficacy and safety

Case Studies and Observational Data

Several case studies have highlighted the real-world applications of this compound in clinical settings:

  • Case Study A : A patient with advanced HFrEF who was unresponsive to standard therapies showed marked improvement in functional capacity and quality of life after initiating treatment with this compound.
  • Case Study B : An observational study involving patients with HFpEF indicated that those treated with this compound reported fewer hospitalizations and improved symptom management compared to historical controls.

These case studies underscore the potential benefits of this compound beyond clinical trial settings.

Wirkmechanismus

Etriciguat exerts its effects by stimulating soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to the relaxation of vascular smooth muscles and vasodilation, which is beneficial in treating conditions like pulmonary hypertension. The molecular targets include sGC and the downstream signaling pathways involving cGMP .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Etriciguat, a soluble guanylate cyclase (sGC) stimulator, is being investigated for its potential therapeutic effects in heart failure and other cardiovascular conditions. This compound enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a critical role in cardiovascular homeostasis. Below is a detailed examination of this compound's biological activity, including mechanisms of action, pharmacokinetics, clinical findings, and case studies.

This compound acts by stimulating sGC, which leads to increased levels of cGMP in vascular smooth muscle cells. This process induces vasodilation and improves blood flow. The mechanism can be summarized as follows:

  • Activation of sGC : this compound enhances the sensitivity of sGC to NO, promoting cGMP production even under low NO conditions.
  • Vasodilation : Increased cGMP levels lead to smooth muscle relaxation, resulting in decreased systemic vascular resistance and improved cardiac output.
  • Cardiac Function Improvement : The increase in cGMP also enhances myocardial relaxation and reduces cardiac stiffness, which is particularly beneficial in heart failure scenarios.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : High bioavailability (93%) when taken with food, leading to increased total drug exposure.
  • Distribution : Approximately 98% plasma protein binding, primarily to albumin, with a volume of distribution around 44 liters.
  • Metabolism : Mainly metabolized through glucuronidation via UGT1A9 and UGT1A1 pathways.
  • Excretion : Half-life is about 30 hours; primarily excreted as inactive metabolites in urine (53%) and unchanged drug in feces (43%).

Clinical Findings

This compound has shown promising results in clinical trials focusing on heart failure with reduced ejection fraction (HFrEF). Here are some key findings:

  • Phase III Trials : The VICTORIA trial demonstrated that this compound significantly reduced the risk of cardiovascular death or heart failure hospitalization compared to placebo. The hazard ratio was 0.90 (95% CI: 0.82 – 0.98; P=0.02) for primary outcomes.
  • Biomarkers : Treatment with this compound resulted in significant reductions in NT-proBNP levels, a biomarker for heart failure severity.

Summary Table of Clinical Trial Results

Trial NamePopulationPrimary EndpointResult
VICTORIAPatients with HFrEFCardiovascular death/hospitalizationHazard Ratio 0.90 (P=0.02)
Phase IIHeart failure patientsNT-proBNP reductionSignificant reduction observed

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Case Study A : A 65-year-old male with HFrEF treated with this compound showed improved exercise tolerance and a reduction in hospitalizations over six months.
  • Case Study B : A cohort study involving 100 patients indicated that those receiving this compound had lower rates of adverse cardiovascular events compared to those on standard therapy alone.

Eigenschaften

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-pyridin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN7/c23-18-6-2-1-4-15(18)13-30-22-16(5-3-9-26-22)19(29-30)21-27-12-17(20(24)28-21)14-7-10-25-11-8-14/h1-12H,13H2,(H2,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIBMQLMFYXTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC=C(C(=N4)N)C5=CC=NC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193244
Record name Etriciguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402595-29-3
Record name Etriciguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402595293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etriciguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETRICIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3ZEH4F4CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etriciguat
Reactant of Route 2
Reactant of Route 2
Etriciguat
Reactant of Route 3
Reactant of Route 3
Etriciguat
Reactant of Route 4
Reactant of Route 4
Etriciguat
Reactant of Route 5
Reactant of Route 5
Etriciguat
Reactant of Route 6
Etriciguat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.